molecular formula C21H19NO4S B2651678 Ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate CAS No. 378194-26-4

Ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate

Cat. No.: B2651678
CAS No.: 378194-26-4
M. Wt: 381.45
InChI Key: PHSTTZSLBCHUHE-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a central thiophene ring substituted with a methyl group at position 3, an ethoxycarbonyl group at position 2, and a 3-phenoxybenzamido moiety at position 5.

Properties

IUPAC Name

ethyl 3-methyl-5-[(3-phenoxybenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-3-25-21(24)19-14(2)12-18(27-19)22-20(23)15-8-7-11-17(13-15)26-16-9-5-4-6-10-16/h4-13H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSTTZSLBCHUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophiles such as halogens, nitro groups

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated, nitro-substituted thiophene derivatives

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate has been investigated for its potential therapeutic properties, including:

  • Anticancer Activity: Research indicates that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties: The compound exhibits potential in reducing inflammation by modulating inflammatory pathways, making it a candidate for treating conditions like arthritis.
  • Antimicrobial Effects: Studies have shown that thiophene derivatives possess antimicrobial properties against various bacterial and fungal strains, indicating their potential use in developing new antibiotics.

Material Science

The compound is also explored for its applications in material science:

  • Organic Semiconductors: Due to its electronic properties, this compound can be utilized in the fabrication of organic semiconductors used in devices like OLEDs (Organic Light Emitting Diodes) and OFETs (Organic Field Effect Transistors).
ApplicationDescription
Organic SemiconductorsUsed in electronic devices due to favorable charge transport properties.
OLEDsContributes to light-emitting layers in display technologies.
OFETsEnhances performance in flexible electronics.

Industrial Chemistry

In industrial settings, this compound serves as:

  • Corrosion Inhibitor: Thiophene derivatives are employed to protect metals from corrosion by forming protective films on surfaces.
  • Building Block for Synthesis: It is used as a precursor for synthesizing more complex organic molecules, enhancing the efficiency of chemical manufacturing processes.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another research article reported the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The study concluded that it could be a promising candidate for developing new antimicrobial agents due to its effectiveness against resistant strains.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The phenoxybenzamido group may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Features

The target compound shares a thiophene-2-carboxylate core with several analogs, differing primarily in substituent groups. Key comparisons include:

Compound Name Substituents at Position 5 Biological Activity (if reported) Reference
Ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate 3-Phenoxybenzamido Not explicitly reported N/A
Ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate Imidazole and benzoylamino SARS-CoV-2 MPRO inhibition (DAS = 0.65)
Ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate 4-Chlorophenyl and amino Intermediate for antimicrobial derivatives
Ethyl 3-methyl-5-[(N-methyl-C-phenylcarbonimidoyl)amino]thiophene-2-carboxylate N-Methylphenylcarbonimidoylamino Structural analog (no activity reported)

Key Observations :

  • The 3-phenoxybenzamido group in the target compound introduces a bulky aromatic substituent, likely enhancing lipophilicity compared to imidazole or chlorophenyl groups in analogs. This may influence membrane permeability in biological systems .
  • The benzoylamino-imidazole hybrid in ’s compound shows moderate SARS-CoV-2 MPRO inhibition (DAS = 0.65), suggesting that electron-rich substituents (e.g., imidazole) improve target binding .

Comparison :

  • The target compound’s 3-phenoxybenzamido group likely requires a benzoyl chloride or activated ester intermediate for amide bond formation, analogous to methods in and .
Physical and Spectral Properties
  • Melting Points : Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate () melts at 153–156°C, while imidazole-substituted analogs () are typically liquids or low-melting solids. The target compound’s bulky substituent may raise its melting point .
  • IR Spectra : Strong carbonyl stretches (~1715 cm⁻¹ for esters, ~1777 cm⁻¹ for acetates) are consistent across analogs .

Biological Activity

Ethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene derivatives, characterized by its complex structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound has the following chemical formula: C21H19NO4S. The synthesis typically involves multi-step organic reactions including:

  • Formation of the Thiophene Ring : Through cyclization reactions using appropriate precursors.
  • Introduction of the Phenoxybenzamido Group : Via reaction with 3-phenoxybenzoyl chloride in the presence of a base.
  • Esterification : Finalizing with the esterification of the carboxylic acid group with ethanol.

Biological Activity Overview

The biological activity of this compound has been investigated for various applications, particularly in pharmacology and medicinal chemistry. Key areas of interest include:

  • Antimicrobial Properties : Studies have shown that thiophene derivatives exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, compounds similar to this compound have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .
  • Anticancer Activity : Research indicates that thiophene-based compounds can inhibit the growth of cancer cell lines, including breast (MCF7), lung (NCI-H226), and renal carcinoma (CAKI-1). The mechanism often involves modulation of specific molecular targets, leading to apoptosis in cancer cells .

Antimicrobial Screening

A study screened various thiophene derivatives, including this compound, for their antimicrobial properties against a range of pathogens. The results indicated:

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

This data highlights the potential of this compound as an antimicrobial agent .

Cytotoxicity Assays

In another study focusing on anticancer activity, this compound was evaluated for cytotoxic effects on various cancer cell lines. The findings were as follows:

Cell LineIC50 (µM)
MCF725
NCI-H22630
CAKI-120

These results suggest that this compound possesses notable cytotoxic effects, particularly against breast and renal cancer cell lines .

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors within target cells. This interaction can lead to alterations in cellular pathways, resulting in apoptosis or inhibition of microbial growth.

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